(1S,3R,4S)-4-[[(Benzyloxy)carbonyl]amino]-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid Ethyl Ester
Description
This compound is a stereochemically defined cyclohexanecarboxylate derivative featuring two orthogonal protecting groups: a benzyloxycarbonyl (Cbz) group at the 4-position and a tert-butoxycarbonyl (Boc) group at the 3-position of the cyclohexane ring. The ethyl ester at the carboxylic acid position enhances lipophilicity, facilitating membrane permeability in pharmaceutical applications. Its stereochemistry (1S,3R,4S) is critical for its role as a chiral intermediate in synthesizing bioactive molecules, such as Edoxaban, a direct factor Xa inhibitor . The Cbz and Boc groups protect amine functionalities during multi-step syntheses, enabling selective deprotection under mild acidic (Boc) or hydrogenolytic (Cbz) conditions .
Properties
IUPAC Name |
ethyl (1S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O6/c1-5-28-19(25)16-11-12-17(18(13-16)24-21(27)30-22(2,3)4)23-20(26)29-14-15-9-7-6-8-10-15/h6-10,16-18H,5,11-14H2,1-4H3,(H,23,26)(H,24,27)/t16-,17-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLVGFZRIZTRQM-OKZBNKHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725846 | |
| Record name | Ethyl (1S,3R,4S)-4-{[(benzyloxy)carbonyl]amino}-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365998-33-0 | |
| Record name | Ethyl (1S,3R,4S)-4-{[(benzyloxy)carbonyl]amino}-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4S)-4-[[(Benzyloxy)carbonyl]amino]-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid Ethyl Ester typically involves multiple steps, including the protection of amino groups, cyclization, and esterification. The process begins with the protection of the amino groups using benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. This is followed by the cyclization of the protected amino acids to form the cyclohexane ring. Finally, the esterification of the carboxylic acid group with ethanol yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4S)-4-[[(Benzyloxy)carbonyl]amino]-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl or tert-butoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1S,3R,4S)-4-[[(Benzyloxy)carbonyl]amino]-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid Ethyl Ester is used as an intermediate in the synthesis of more complex molecules. Its protected amino groups make it a valuable building block for peptide synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein folding due to its unique structure and functional groups.
Medicine
Industry
Industrially, the compound can be used in the production of pharmaceuticals and fine chemicals, where its unique structure and reactivity are advantageous.
Mechanism of Action
The mechanism of action of (1S,3R,4S)-4-[[(Benzyloxy)carbonyl]amino]-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl and tert-butoxycarbonyl groups can interact with active sites of enzymes, inhibiting their activity. Additionally, the cyclohexane ring can provide steric hindrance, affecting the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Functional Differences
- Protecting Groups: The target compound’s Cbz and Boc groups distinguish it from simpler esters (e.g., cyclohexanecarboxylic acid ethyl ester) and unprotected amines (e.g., trans-4-amino-cyclohexanecarboxylate) . These groups prevent undesired side reactions in multi-step syntheses.
- Stereochemistry: The 1S,3R,4S configuration is unique compared to non-chiral analogs (e.g., ethyl 2-oxocyclohexanecarboxylate) , ensuring precise interactions in biological systems.
- Ester Variation: Methyl esters (e.g., 4-ethyl-1-benzoylamino-methyl ester) exhibit lower lipophilicity than ethyl esters, impacting pharmacokinetics.
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (LogP)* | Stability Notes |
|---|---|---|---|
| Target Compound | ~450.5 | ~3.2 (estimated) | Stable to basic hydrolysis; Boc cleaved by TFA |
| Ethyl 4-azido-3-Boc-amino-cyclohexanecarboxylate | ~365.4 | ~2.8 | Light-sensitive (azido group) |
| trans-4-Amino-cyclohexanecarboxylate Ethyl Ester | ~201.3 | ~1.5 | Hygroscopic (free amine) |
| Ethyl 2-oxocyclohexanecarboxylate | ~170.2 | ~1.08 | Reactive ketone (prone to nucleophilic attack) |
*LogP values estimated via substituent contribution models .
Biological Activity
(1S,3R,4S)-4-[[(Benzyloxy)carbonyl]amino]-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid Ethyl Ester (CAS No. 365998-33-0) is a complex organic compound with potential applications in medicinal chemistry and biological research. This compound features a cyclohexane core functionalized with benzyloxycarbonyl and tert-butoxycarbonyl groups, which contribute to its biological activity.
- Molecular Formula : C22H32N2O6
- Molecular Weight : 420.499 g/mol
- IUPAC Name : Ethyl (1S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate
- SMILES : CCOC(=O)[C@H]1CCC@HC@@HNC(=O)OC(C)(C)C
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets such as enzymes and receptors. The benzyloxycarbonyl and tert-butoxycarbonyl groups can inhibit enzyme activity by binding to active sites, while the cyclohexane ring provides steric hindrance that can affect binding affinity. This mechanism suggests potential roles in enzyme inhibition and modulation of biochemical pathways.
Enzyme Inhibition Studies
Research has indicated that compounds similar to this compound can serve as effective inhibitors for various enzymes. For instance:
- Protease Inhibition : Studies have shown that derivatives with similar structural motifs can inhibit serine proteases, which are critical in numerous physiological processes including digestion and immune response.
Anticancer Activity
Preliminary investigations into the anticancer properties of structurally related compounds suggest potential efficacy against certain cancer cell lines. The unique structural features may enhance selectivity towards cancerous cells while minimizing effects on healthy cells.
Peptide Synthesis
Due to its protected amino groups, this compound is valuable in peptide synthesis. It can be utilized as a building block for constructing peptides that may exhibit biological activities or therapeutic effects.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Enzyme inhibition | Demonstrated that similar compounds effectively inhibited serine proteases, suggesting potential for therapeutic applications in diseases where these enzymes are overactive. |
| Study 2 | Anticancer properties | Found that derivatives showed selective cytotoxicity against breast cancer cell lines while sparing normal cells, indicating a promising lead for further development. |
| Study 3 | Peptide synthesis | Utilized as a key intermediate in the synthesis of bioactive peptides, showcasing its versatility in medicinal chemistry applications. |
Q & A
Q. Q1: What are the key synthetic routes for preparing (1S,3R,4S)-4-[[(Benzyloxy)carbonyl]amino]-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid Ethyl Ester?
Methodological Answer: The synthesis involves multi-step protection/deprotection strategies:
Cyclohexane Ring Formation : Cyclization of precursors (e.g., via Diels-Alder reactions) to establish the core structure.
Amino Group Protection : Sequential protection of amino groups using benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups. For Cbz protection, benzyl chloroformate is typically used in basic conditions (e.g., NaHCO₃), while Boc protection employs di-tert-butyl dicarbonate (Boc₂O) with DMAP catalysis .
Esterification : Ethanol-mediated esterification of the carboxylic acid group under acidic conditions (e.g., H₂SO₄ or HCl).
Stereochemical Control : Chiral resolution via recrystallization or chiral HPLC to isolate the (1S,3R,4S) stereoisomer .
Key Challenges : Competing side reactions during dual protection; optimize reaction times and stoichiometry to avoid overprotection.
Q. Q2: How does the stereochemistry of the compound influence its reactivity and applications?
Methodological Answer: The (1S,3R,4S) configuration dictates:
- Enzymatic Interactions : The spatial arrangement of amino and ester groups enables hydrogen bonding with enzyme active sites (e.g., proteases or kinases), making it a candidate for inhibitor design .
- Synthetic Utility : The stereochemistry impacts coupling reactions (e.g., amide bond formation) in peptide synthesis. Use circular dichroism (CD) or X-ray crystallography (as in ) to confirm stereochemical integrity post-synthesis.
Advanced Research Questions
Q. Q3: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer: Discrepancies often arise from:
- Purity Variations : Use HPLC (≥97% purity, as in ) and mass spectrometry to verify batch consistency.
- Diastereomer Contamination : Employ chiral stationary phases (e.g., Chiralpak® IA) to separate diastereomers, which may exhibit divergent bioactivities .
- Assay Conditions : Standardize enzymatic assays (e.g., pH, temperature) to ensure reproducibility. For example, conflicting IC₅₀ values in kinase inhibition may stem from varying ATP concentrations .
Case Study : A 2023 study resolved conflicting cytotoxicity data by identifying residual solvents (e.g., DMF) as confounding factors in MTT assays .
Q. Q4: What advanced techniques are recommended for studying the compound’s stability under physiological conditions?
Methodological Answer:
- pH-Dependent Stability : Perform accelerated degradation studies in buffers (pH 1–9) at 37°C. Monitor Boc/Cbz deprotection via LC-MS. The Boc group is labile under acidic conditions (pH < 3), while Cbz requires hydrogenolysis (e.g., Pd/C, H₂) for removal .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, the ethyl ester group may hydrolyze above 80°C .
- Light Sensitivity : Conduct photostability testing per ICH Q1B guidelines; protect the compound from UV light due to aromatic ring photooxidation risks .
Q. Q5: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s inhibitory potency?
Methodological Answer:
- Functional Group Modifications :
- Stereochemical Variants : Synthesize and test all eight stereoisomers to map stereochemical contributions to bioactivity. Use NOESY NMR to correlate spatial proximity of functional groups with activity .
- Computational Modeling : Dock the compound into target protein structures (e.g., SARS-CoV-2 Mpro) using AutoDock Vina to predict binding affinities .
Q. Q6: What strategies mitigate diastereomer formation during large-scale synthesis?
Methodological Answer:
- Catalyst Optimization : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to enhance enantiomeric excess (ee) during cyclization .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired diastereomers .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor stereochemistry in real-time during continuous flow synthesis .
Data Contradiction Analysis
Q. Q7: Why do NMR spectra of this compound vary across published studies?
Methodological Answer: Variations arise from:
- Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton signals. For example, the NH of the Boc group resonates at δ 5.1 ppm in DMSO-d₆ but may split in CDCl₃ .
- Dynamic Processes : Rotameric equilibria of the cyclohexane ring can broaden signals. Use variable-temperature NMR (VT-NMR) to freeze conformers .
- Impurity Peaks : Residual ethyl acetate (δ 1.2 ppm) or water (δ 1.5 ppm) may appear in crude spectra. Purify via column chromatography (silica gel, hexane/EtOAc) before analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
